Ethyl 3-chloroisoquinoline-4-carboxylate
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Overview
Description
Ethyl 3-chloroisoquinoline-4-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a chloro group and an ester functional group in this compound makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloroisoquinoline-4-carboxylate can be synthesized through a multi-step process. One common method involves the Friedlander condensation reaction. Initially, o-aminobenzophenones react with diethylmalonate in the presence of a base to form ethyl 2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Amino or thio derivatives of isoquinoline.
Reduction: Ethyl 3-chloroisoquinoline-4-methanol.
Oxidation: Isoquinoline-4-carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-chloroisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential antibacterial and anticancer agents.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the structure-activity relationships of isoquinoline derivatives and their biological effects.
Mechanism of Action
The mechanism of action of ethyl 3-chloroisoquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and ester groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-chloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives such as:
Ethyl 2-chloroquinoline-3-carboxylate: Similar structure but with the chloro group at a different position, leading to different reactivity and biological activity.
Isoquinoline-4-carboxylic acid: Lacks the ester group, which affects its solubility and reactivity.
Quinoline-3-carboxylates: Possess a quinoline core instead of isoquinoline, resulting in different chemical properties and applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H10ClNO2 |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 3-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3 |
InChI Key |
BDRATWDPTZBHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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